Palmatine

概要

説明

パルマチン: は、プロトベルベリン類に属する天然のイソキノリンアルカロイドです。 それは、オウバク、オウレン、エンゴサクなどの様々な植物に見られます . パルマチンは、黄疸、赤痢、高血圧、炎症、肝臓関連疾患などの治療における潜在的な用途のために研究されてきました .

準備方法

合成経路と反応条件: パルマチンは、ベルベリンまたはその塩から一連の化学反応によって合成することができます。 このプロセスは、制御された温度条件(30〜70°C)下で、ギ酸、酢酸、およびその他の試薬の使用を伴います . この反応は、通常、ベルベリンの脱メチル化と酸化を伴い、パルマチンを生成します。

工業生産方法: パルマチンの工業生産には、しばしば植物源からの抽出と、クロマトグラフィー技術を用いた精製が含まれます。 例えば、パルマチンは、メチルアルコールを用いてセイヨウメギの根から抽出され、シリカゲルとセファデックスLH-20樹脂で充填されたカラムクロマトグラフィーによって精製することができます .

化学反応の分析

反応の種類: パルマチンは、以下を含む様々な化学反応を起こします。

酸化: パルマチンは、トリヒドロキシルパルマチンやジデメトキシルパルマチンなどの異なる代謝産物を形成するために酸化することができます.

還元: 還元反応は、パルマチンをその還元型に変換することができます。

置換: パルマチンは、官能基が他の基に置き換えられる置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムのような還元剤が使用されます。

置換: ハロゲンや酸などの様々な試薬が、置換反応に使用されます。

主要な生成物: これらの反応から生成される主要な生成物には、パルマチンの様々なヒドロキシル化および脱メチル化誘導体が含まれます .

科学的研究の応用

パルマチンは、幅広い科学的研究の応用を持っています。

化学: 化学試薬として、および他の化合物の合成に使用されます。

生物学: 細胞プロセスと代謝経路への影響について研究されています。

医学: 神経保護、抗炎症、抗がん活性など、潜在的な治療効果について調査されています

産業: 医薬品の製造と、天然染料として使用されます。

科学的研究の応用

Palmatine has a wide range of scientific research applications:

Chemistry: Used as a chemical reagent and in the synthesis of other compounds.

Biology: Studied for its effects on cellular processes and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects, including neuroprotective, anti-inflammatory, and anticancer activities

Industry: Used in the production of pharmaceuticals and as a natural dye.

作用機序

パルマチンは、様々な分子標的と経路を通じてその効果を発揮します。

神経保護効果: アセチルコリンエステラーゼとブチリルコリンエステラーゼの活性を阻害し、脳内のアセチルコリンレベルを上昇させます.

抗酸化特性: フリーラジカルの生成を阻止し、反応性カルボニルレベルを低下させます.

抗炎症効果: Nrf2/HO-1経路を調節し、酸化ストレスと神経炎症を軽減します.

抗糖尿病効果: IRS-1-PI3K-AKT2カスケードを活性化し、GLUT4移行を促進することにより、インスリンシグナル伝達経路を強化します.

類似の化合物との比較

パルマチンは、以下のような他のプロトベルベリンアルカロイドに似ています。

ベルベリン: 類似の薬理学的特性を共有していますが、特定の分子標的と経路が異なります。

ヤトロルヒジン: 同様の治療効果を持つ別のイソキノリンアルカロイドですが、化学構造が異なります。

パルマチンのユニークさは、その幅広い生物活性と、アルツハイマー病、がん、糖尿病などの様々な疾患における潜在的な治療用途にあります .

類似化合物との比較

Palmatine is similar to other protoberberine alkaloids, such as:

Berberine: Shares similar pharmacological properties but differs in its specific molecular targets and pathways.

Jatrorrhizine: Another isoquinoline alkaloid with similar therapeutic effects but different chemical structure.

Colchicine: Although structurally similar, colchicine has distinct pharmacological effects and is primarily used for treating gout.

This compound’s uniqueness lies in its broad spectrum of biological activities and its potential therapeutic applications in various diseases, including Alzheimer’s disease, cancer, and diabetes .

生物活性

Palmatine, a protoberberine alkaloid primarily sourced from various plants such as Fibraurea tinctoria and Berberis cretica, has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its effects in various biological contexts, including neuroprotection, antimicrobial activity, antioxidant properties, and its potential in treating diseases like Alzheimer's and diabetes.

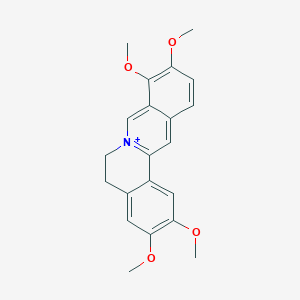

Chemical Structure and Properties

This compound is characterized by its quaternary ammonium structure, which contributes to its solubility and biological activity. It possesses multiple methoxyl groups, differentiating it from other alkaloids like berberine. Its chemical structure allows for interaction with various biological targets, leading to a wide range of pharmacological effects.

Antioxidant Activity

This compound exhibits significant antioxidant properties. In a study evaluating its antioxidant capacity, this compound demonstrated strong free radical scavenging activity with an IC50 value of 28 ppm using the DPPH method. Additionally, it was shown to reduce oxidative stress in STZ-induced diabetic animal models by decreasing malondialdehyde (MDA) levels and enhancing enzymatic antioxidants .

Neuroprotective Effects

Research indicates that this compound has neuroprotective effects, particularly in models of cognitive impairment. In a study involving mice, administration of this compound (0.5 and 1 mg/kg) for ten consecutive days significantly improved memory performance in the Morris water maze test. This effect was associated with a reduction in acetylcholinesterase activity, suggesting that this compound may enhance cholinergic neurotransmission . Furthermore, this compound was effective in reversing scopolamine- and diazepam-induced amnesia, indicating its potential as a therapeutic agent for neurodegenerative conditions .

Antimicrobial Activity

This compound has been identified as an effective antimicrobial agent against various pathogens. A study demonstrated that this compound inhibits the pathogenicity of Aeromonas hydrophila, significantly increasing survival rates in infected channel catfish treated with this compound compared to controls (p < 0.0001) . Additionally, this compound derivatives have shown antibacterial activity against Helicobacter pylori, with minimum inhibitory concentrations (MICs) ranging from 4–16 μg/mL against resistant strains .

Anti-inflammatory and Antitumor Properties

This compound's anti-inflammatory effects have been documented in several studies. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. Its anticancer potential is also notable; this compound has exhibited cytotoxic effects against multiple cancer cell lines including breast (MCF-7), prostate (DU145), and colon (HT-29) cancer cells . The compound's mechanisms include inducing apoptosis and inhibiting cell proliferation.

Summary of Biological Activities

Case Studies

- Alzheimer's Disease Model : In a mouse model of Alzheimer's disease, this compound was found to restore mitochondrial function and alleviate cognitive deficits associated with the disease by promoting mitophagy .

- Diabetes Treatment : this compound showed promising results in diabetic models by reducing blood glucose levels and improving insulin sensitivity while enhancing antioxidant defenses .

特性

IUPAC Name |

2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,9-12H,7-8H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCQEUCGKKTEBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10605-02-4 (chloride), 131-04-4 (hydroxide), 4880-79-9 (iodide) | |

| Record name | Palmatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9048065 | |

| Record name | Palmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3486-67-7 | |

| Record name | Palmatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3486-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALMATINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G50C034217 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。